molecular formula C27H31ClN4O4S2 B2491871 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1321813-28-8

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

Cat. No.: B2491871
CAS No.: 1321813-28-8
M. Wt: 575.14
InChI Key: SHVPFLUCHJHIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a complex substitution pattern:

  • A dimethylaminoethyl group at the N-position, enhancing solubility via protonation (as a hydrochloride salt).
  • A 4-(N-methyl-N-phenylsulfamoyl) group, which may confer metabolic stability and modulate receptor binding.

For example:

  • Hydrazide intermediates (as in ) could be precursors for cyclization to form the benzothiazole ring.
  • Sulfamoyl group installation might involve nucleophilic substitution or coupling reactions, similar to the sulfonamide syntheses in and .
  • The hydrochloride salt likely forms during final purification, improving bioavailability .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVPFLUCHJHIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a complex organic compound with diverse biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications in cancer therapy and neuropharmacology due to its interactions with various biological pathways.

Chemical Structure and Properties

The compound has a molecular formula of C25H33ClN4O4S2C_{25}H_{33}ClN_{4}O_{4}S_{2} and a molecular weight of approximately 553.1 g/mol. The structural complexity includes:

  • Dimethylamino group : Often associated with psychoactive properties.
  • Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Benzamide moiety : Commonly found in many pharmaceutical agents.
PropertyValue
Molecular FormulaC25H33ClN4O4S2
Molecular Weight553.1 g/mol
CAS Number1217027-57-0

Histone Deacetylase Inhibition

Preliminary studies indicate that this compound acts as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy as they can alter gene expression by increasing histone acetylation, leading to the reactivation of tumor suppressor genes and triggering apoptosis in cancer cells . This mechanism is particularly relevant in the treatment of various cancers, including breast and colon cancer.

Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, the compound may also influence neurotransmitter systems, potentially exhibiting anti-inflammatory effects . These effects could be beneficial in treating neurodegenerative diseases where inflammation plays a significant role .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values suggest potent activity comparable to established HDAC inhibitors .
  • Animal Models : Animal studies have shown that administration of this compound leads to reduced tumor growth rates in xenograft models, indicating its potential as an anticancer agent .
  • Neuroprotective Studies : Research involving neuroinflammatory models has indicated that the compound may reduce pro-inflammatory cytokine levels, suggesting a protective effect against neuronal damage .

Potential Applications

The unique combination of structural features suggests several potential applications:

  • Cancer Therapeutics : As an HDAC inhibitor, it may serve as a lead compound for developing new anticancer drugs.
  • Neuroprotection : Its anti-inflammatory properties could be explored for treating neurodegenerative diseases.
  • Psychoactive Research : Given its structural analogies, it warrants investigation into its effects on mental health disorders.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in cancer therapy. Preliminary studies indicate that it acts as a histone deacetylase inhibitor , which can lead to increased acetylation of histones, altering gene expression and promoting apoptosis in cancer cells. This mechanism is crucial for developing effective cancer treatments, especially against resistant strains of tumors.

Study Cell Line IC50 (µM) Mechanism
MCF76.5Histone deacetylase inhibition
HeLa7.2Induction of apoptosis

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Related thiazole derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may exhibit similar properties.

Pathogen Activity Reference
Staphylococcus aureusModerate efficacy
Escherichia coliSignificant reduction in viability

Neurological Research Applications

Due to its structural similarities to psychoactive compounds, this compound may also play a role in modulating neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression or anxiety. Its ability to affect serotonin and dopamine pathways warrants further investigation.

Synthesis and Methodology

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride typically involves multi-step organic synthesis techniques, including:

  • Formation of the thiazole ring.
  • Introduction of the dimethylaminoethyl side chain.
  • Sulfonamide formation.
  • Final purification through recrystallization.

Each step requires precise control over reaction conditions to ensure high yields and purity.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects, particularly against estrogen receptor-positive breast cancer cells (MCF7).

Case Study 2: Antimicrobial Activity

Research assessed the antimicrobial effects of related thiazole compounds against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent reduction in bacterial viability, supporting the hypothesis that this compound may also possess similar effects due to its structural similarities.

Conclusion and Future Directions

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / Class Structural Features Pharmacological/Target Relevance Key Differences from Target Compound
Triazole-thiones [7–9] () 1,2,4-Triazole core with phenylsulfonyl and difluorophenyl groups Antifungal/antibacterial activity via inhibition of fungal lanosterol demethylase Lacks benzothiazole and sulfamoyl groups; triazole core vs. benzamide backbone
Imidazolidin-2-ylidene sulfonamides () Sulfonamide-linked triazine/imidazolidin-ylidene systems Herbicidal activity via acetolactate synthase (ALS) inhibition Triazine/imidazolidin-ylidene substituents instead of benzothiazole; different sulfonamide placement
4-Nitrobenzoyl derivatives () Nitro-substituted benzamides with electron-withdrawing groups Single-molecule rectification due to asymmetric electron distribution Nitro groups enhance electronic asymmetry; lacks sulfamoyl and dimethylaminoethyl groups
Etozobenzanid () Dichlorophenyl and ethoxymethoxy substituents Herbicide targeting cellulose biosynthesis Simpler substitution pattern; no heterocyclic (benzothiazole) or sulfamoyl components

Physicochemical and Spectroscopic Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like etobenzanid .
  • Electronic Effects: The sulfamoyl group (electron-withdrawing) and dimethylaminoethyl group (electron-donating) create a polarized benzamide core, analogous to the rectification properties of nitrobenzamides in .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazol core, often via cyclization of substituted thioureas or thioamides.
  • Step 2 : Introduction of the dimethylaminoethyl group via alkylation or nucleophilic substitution.
  • Step 3 : Coupling the sulfamoyl benzamide moiety using activated carboxylic acid derivatives (e.g., acyl chlorides).
  • Step 4 : Final purification via recrystallization or chromatography. Analytical validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are essential to confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Resolves aromatic protons (benzo[d]thiazol and benzamide regions) and aliphatic chains (dimethylaminoethyl group).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • X-ray Crystallography : Provides definitive 3D structural data if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using validated controls (e.g., known kinase inhibitors for enzyme assays).
  • Off-target effects : Perform selectivity profiling against related enzymes (e.g., kinase panels) and use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).
  • Metabolic instability : Conduct stability studies in liver microsomes to rule out rapid degradation .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Structural modifications : Introduce electron-withdrawing groups on the benzamide to enhance metabolic stability.
  • Salt formation : The hydrochloride salt improves aqueous solubility for in vivo studies.
  • Prodrug approaches : Mask polar groups (e.g., sulfonamide) with labile esters to enhance bioavailability .

Q. How does the compound’s mechanism of action compare to structurally related kinase inhibitors?

  • Binding mode analysis : Molecular docking studies suggest the dimethylaminoethyl group interacts with ATP-binding pockets, while the sulfamoyl benzamide occupies hydrophobic regions.
  • Selectivity : Unlike simpler benzothiazoles, the N-methyl-N-phenylsulfamoyl group may reduce off-target binding to carbonic anhydrases .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended to evaluate its enzyme inhibition potential?

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
  • IC50 determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
  • Counter-screening : Include phosphatases and unrelated hydrolases to assess specificity .

Q. How should researchers design SAR studies for this compound?

  • Core modifications : Replace benzo[d]thiazol with other heterocycles (e.g., indole) and compare activity.
  • Side-chain variations : Test ethyl vs. propyl chains on the dimethylamino group for steric effects.
  • Sulfonamide substitutions : Evaluate N-methyl vs. N-aryl groups for potency and solubility .

Structural & Functional Insights

Q. What computational tools predict this compound’s ADMET properties?

  • SwissADME : Predicts solubility, permeability, and CYP450 interactions.
  • Molinspiration : Estimates drug-likeness (e.g., Lipinski’s Rule of Five compliance).
  • Molecular Dynamics (MD) : Simulates binding stability in target proteins over time .

Q. How can crystallography data inform derivative design?

  • Hotspot identification : Resolve hydrogen bonds between the sulfamoyl group and catalytic lysine residues.
  • Conformational flexibility : Analyze rotatable bonds in the dimethylaminoethyl chain to guide rigidification strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.